2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE
Overview
Description
2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propenoic acid group, a methyl group, and an imidazolidinyl group, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-(2-oxo-1-imidazolidinyl)ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism by which 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE exerts its effects involves interactions with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors in biological systems. The imidazolidinyl group may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: This compound has a similar structure but lacks the imidazolidinyl group, making it less reactive in certain applications.
Methacrylic acid, ethyl ester: Another similar compound, which differs in the ester group, leading to variations in reactivity and applications.
2-Propenoic acid, 2-methyl-, ethenyl ester: This compound has an ethenyl group instead of the imidazolidinyl group, affecting its polymerization properties.
Uniqueness
2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE is unique due to the presence of the imidazolidinyl group, which imparts distinct chemical and physical properties
Biological Activity
Overview
2-(2-OXO-1-IMIDAZOLIDINYL)ethyl methacrylate (CAS 86261-90-7) is a synthetic compound characterized by its unique structural features, including a propenoic acid group and an imidazolidinyl moiety. This compound has garnered attention for its potential applications in various fields such as drug delivery, polymer chemistry, and medicinal chemistry due to its biological activity.
The compound's structure allows it to undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions contribute to its versatility in forming polymers and other derivatives that may enhance its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Hydrolysis : The ester group can undergo hydrolysis, releasing active components that interact with biological targets.
- Interaction with Enzymes : The imidazolidinyl group may stabilize the compound, enhancing its reactivity and allowing it to act on specific enzymes or receptors within cells.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : It has been shown to induce the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative stress in cells. This property suggests potential therapeutic applications in conditions associated with oxidative damage .
- Drug Delivery Systems : The ability of this compound to form biocompatible polymers makes it a candidate for drug delivery applications. Studies have demonstrated that polymers derived from this compound can encapsulate drugs effectively, enhancing their stability and release profiles under physiological conditions .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of drug-loaded nanocomposites based on this compound against cancer cell lines. Results indicate significant cytotoxicity, especially when combined with chemotherapeutic agents like cisplatin, suggesting its potential use in cancer therapy .
Case Study 1: Antioxidant Activity
A study investigated the effects of this compound on SOD activity in rat tissues. The results indicated a significant increase in SOD levels post-treatment, highlighting its role in enhancing antioxidant defenses against oxidative stress.
Treatment | Heart SOD Activity (U/mg Protein) | Liver SOD Activity (U/mg Protein) | Lung SOD Activity (U/mg Protein) |
---|---|---|---|
Control | 157 ± 8 | 278 ± 37 | 99 ± 12 |
Compound Treatment | 194 ± 14* | 444 ± 68* | 134 ± 7* |
*P < 0.05 compared with saline control .
Case Study 2: Drug Delivery Efficacy
In a controlled study involving a nanogel composed of this compound, researchers observed enhanced drug loading efficiencies and release rates for cisplatin at specific temperatures and pH levels. The nanogel demonstrated biocompatibility and significant cytotoxicity against HepG2 cancer cells.
Properties
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-7(2)8(12)14-6-5-11-4-3-10-9(11)13/h1,3-6H2,2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPUZMSQZJFLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074635 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
86261-90-7 | |
Record name | N-[2-Methacryloyloxyethyl]ethyleneurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86261-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086261907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.